molecular formula C20H15N3O2 B5327291 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide

Cat. No. B5327291
M. Wt: 329.4 g/mol
InChI Key: BBNKGUMIPOTAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide works by selectively inhibiting PARP enzymes, which are involved in DNA repair. PARP enzymes play a critical role in the repair of single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM.
Biochemical and Physiological Effects:
This compound has been shown to be highly effective in the treatment of various types of cancer. It has been shown to induce cell death in cancer cells, while having little effect on normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy. In addition, this compound has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, with an IC50 of 0.57 nM. It has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. In addition, it has a short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to this compound treatment. In addition, there is a need for further clinical trials to evaluate the efficacy of this compound in the treatment of various types of cancer. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the anticancer effects of this compound.

Synthesis Methods

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-methyl-1,3-benzoxazole-2-carboxylic acid, which is then reacted with 2-bromo-3-nitropyridine to produce 2-(5-methyl-1,3-benzoxazol-2-yl)pyridine-3-nitrobenzoic acid. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the coupling of the amine with 3-(4-cyanophenyl)prop-2-enoic acid to produce this compound.

Scientific Research Applications

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. This compound works by inhibiting PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death.

properties

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-8-9-18-17(11-13)23-20(25-18)14-5-4-6-15(12-14)22-19(24)16-7-2-3-10-21-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKGUMIPOTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.